Architectural Scaffolding in Peptide Engineering: A Technical Guide to H-L-Dap(Fmoc)-OtBu
Architectural Scaffolding in Peptide Engineering: A Technical Guide to H-L-Dap(Fmoc)-OtBu
Executive Summary
In the rapidly evolving landscape of peptide therapeutics, the ability to construct highly branched, multi-functionalized architectures is paramount. H-L-Dap(Fmoc)-OtBu —systematically known as tert-butyl (2S)-2-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate—is a specialized, non-proteinogenic amino acid derivative that serves as a critical branching hub in advanced peptide engineering.
Unlike standard building blocks used for linear chain elongation, H-L-Dap(Fmoc)-OtBu features an "inverted" protection scheme: a free α -amine, a base-labile Fmoc-protected β -amine, and an acid-labile tert-butyl (OtBu) protected carboxylate. This whitepaper provides an in-depth mechanistic analysis of this molecule, detailing its physicochemical properties, structural causality, and field-proven protocols for orthogonal bioconjugation.
Chemical Identity & Structural Mechanics
The utility of H-L-Dap(Fmoc)-OtBu is entirely dictated by its structural mechanics. Derived from L-2,3-diaminopropionic acid (Dap), the molecule provides two highly reactive amino sites separated by a minimal carbon backbone, minimizing steric bulk while maximizing functional density.
The Causality of the Protection Scheme
In conventional Solid-Phase Peptide Synthesis (SPPS), building blocks like Fmoc-Dap(Boc)-OH are utilized to extend the peptide backbone via their free carboxylate, while protecting the α -amine with Fmoc. However, H-L-Dap(Fmoc)-OtBu flips this paradigm to enable orthogonal architectural branching 1:
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Free α -Amine: Acts as the primary nucleophile. It allows the entire Dap moiety to be grafted onto an activated carboxylate (e.g., a polymeric scaffold or the side-chain of an Asp/Glu residue).
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Fmoc-Protected β -Amine: Provides a temporary, base-labile mask. Once the Dap core is anchored, the Fmoc group can be selectively removed via an E1cb elimination mechanism using piperidine, freeing the β -amine for the conjugation of fluorophores, PEG chains, or cytotoxic payloads.
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OtBu-Protected Carboxylate: Prevents premature self-condensation or polymerization during the initial coupling phase. It remains completely stable under the basic conditions used for Fmoc removal and is only unmasked during final global cleavage with strong acid (TFA) 2.
Physicochemical Properties
To ensure reproducibility and stability, H-L-Dap(Fmoc)-OtBu is typically synthesized and stored as a hydrochloride (HCl) salt. This protonation prevents the free α -amine from spontaneously reacting with the ester or degrading over time.
| Property | Value |
| Systematic Name | tert-butyl (2S)-2-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate hydrochloride |
| CAS Number | 291529-78-7 (Free Base) / 2301859-03-8 (HCl Salt) |
| Molecular Formula | C₂₂H₂₆N₂O₄·HCl |
| Molecular Weight | 418.91 g/mol (HCl salt) |
| Appearance | White to off-white crystalline powder |
| Solubility | High in DMF and DCM; Moderate in Methanol |
| Storage Conditions | -20°C in airtight containers, desiccated |
Mechanistic Workflows & Experimental Protocols
The following protocols outline a self-validating system for integrating H-L-Dap(Fmoc)-OtBu into a resin-bound peptide to create a branched conjugate.
Protocol 1: Scaffold Attachment via the Free α -Amine
Causality: Because H-L-Dap(Fmoc)-OtBu is supplied as an HCl salt, an excess of a non-nucleophilic tertiary base (e.g., DIPEA) must be added to neutralize the salt and liberate the α -amine for nucleophilic attack. HATU is selected as the coupling reagent to overcome any steric hindrance associated with the bulky Fmoc and OtBu groups.
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Resin Preparation: Swell the resin containing the target free carboxylate (e.g., an orthogonally deprotected Asp/Glu side chain) in Dimethylformamide (DMF) for 30 minutes.
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Activation: To the resin, add 3.0 equivalents (eq) of the target carboxylate, 2.9 eq of HATU, and 6.0 eq of N,N-Diisopropylethylamine (DIPEA) dissolved in minimal DMF. Agitate for 5 minutes to form the active O-At ester.
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Nucleophilic Addition: Add 3.0 eq of H-L-Dap(Fmoc)-OtBu·HCl to the reaction vessel. Add an additional 3.0 eq of DIPEA specifically to neutralize the hydrochloride salt.
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Coupling: Agitate the suspension at room temperature for 2 hours.
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Validation: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min). Perform a Kaiser test; a negative result (yellow) confirms the successful consumption of the resin-bound amines (if applicable) or proceed to analytical cleavage to verify mass.
Protocol 2: Orthogonal Deprotection and Payload Conjugation
Causality: The Fmoc group is removed using a secondary amine (piperidine), which abstracts the acidic proton on the fluorene ring. The OtBu ester is entirely unaffected by this basic treatment, preserving the C-terminal integrity 3.
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Fmoc Removal: Treat the peptidyl-resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
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Washing: Wash extensively with DMF (6 × 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
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Payload Coupling: Introduce the desired payload (e.g., an NHS-activated fluorophore or a carboxylic acid-functionalized drug molecule) using standard DIC/Oxyma coupling chemistry. Agitate for 2–4 hours.
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Global Cleavage & OtBu Removal: Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours. Causality: The highly acidic TFA cleaves the peptide from the resin and simultaneously hydrolyzes the OtBu ester. TIPS acts as a carbocation scavenger to prevent the liberated tert-butyl cations from alkylating electron-rich residues.
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Isolation: Filter the resin and precipitate the final branched peptide in ice-cold diethyl ether. Centrifuge and lyophilize.
Visualizations of Logical Relationships
Caption: Orthogonal deprotection pathways of H-L-Dap(Fmoc)-OtBu demonstrating selective functional group unmasking.
Caption: Step-by-step experimental workflow for synthesizing a branched bioconjugate using the Dap scaffold.
Applications in Drug Development
The distinct topology afforded by H-L-Dap(Fmoc)-OtBu has driven its adoption in several advanced therapeutic modalities 4:
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Peptide Dendrimers: By iteratively coupling Dap residues, researchers can synthesize highly branched, multivalent dendrimers that exhibit enhanced binding avidity to target receptors compared to their linear counterparts.
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Antibody-Drug Conjugate (ADC) Linkers: The dual-amine nature allows the Dap core to act as a junction point. The α -amine can be tethered to a protease-cleavable peptide sequence, while the β -amine is conjugated to a cytotoxic payload (e.g., MMAE), and the carboxylate is converted into a maleimide for antibody attachment.
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Dual-Pharmacophore Therapeutics: Allows the synthesis of hybrid molecules where two distinct receptor-binding sequences are linked via the Dap scaffold, enabling simultaneous targeting of multiple disease pathways.
References
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ChemBK. H-L-Dap(fmoc)-otbu - Physico-chemical Properties and Identifiers. Available at: [Link]
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National Center for Biotechnology Information (PMC). Design of α/β-Hybrid Peptide Ligands of α4β1 Integrin Equipped with a Linkable Side Chain for Chemoselective Biofunctionalization. Available at: [Link]
Sources
- 1. H-L-Dap(fmoc)-otbu hcl (2301859-03-8) for sale [vulcanchem.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design of α/β-Hybrid Peptide Ligands of α4β1 Integrin Equipped with a Linkable Side Chain for Chemoselective Biofunctionalization of Microstructured Materials - PMC [pmc.ncbi.nlm.nih.gov]
